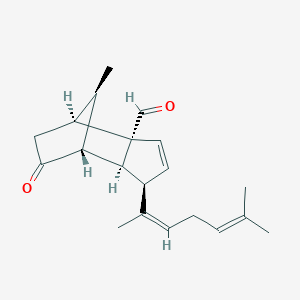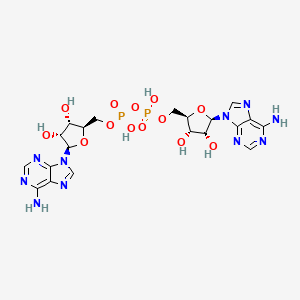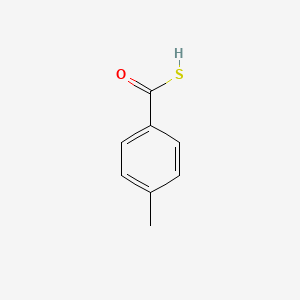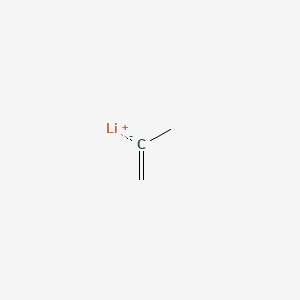
Isopropenyllithium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropenyllithium is an alkenyllithium compound.
Applications De Recherche Scientifique
Biosynthesis of Isoprenoid Molecules : Isoprenoids, including compounds like isopropenyllithium, have significant potential in producing therapeutics, neutraceuticals, and fine chemicals. Metabolic engineering of the isoprenoid pathway has been a focus of research, especially using carotenoids due to their colorimetric properties. The genetic platforms developed can be applied to biosynthesize other valuable isoprenoid products, particularly terpenoids (Klein‐Marcuschamer, Ajikumar, & Stephanopoulos, 2007).
Isoproturon Detection in Agriculture : Research has developed an electrochemical sensor for the rapid and sensitive detection of isoproturon, an herbicide, using graphene oxide-modified multi-walled carbon nanotubes. This advancement is crucial for screening its presence in food resources and meeting pollution restrictions (Zhou et al., 2020).
Synthesis of Isopropenyl Acetate : Isopropenyl acetate, a crucial chemical intermediate with wide applications in chemicals, materials, and medicine, has been synthesized using acetone and ketene. This research investigated the optimal conditions and reaction mechanisms, offering guidance for industrial production (Zhang et al., 2021).
Isoprostanes as Biomarkers : Isoprostanes, similar to isoprenoids, are used as biomarkers and mediators of oxidative stress in various diseases. This research focuses on their role in obesity, ischemia-reperfusion injury, the central nervous system, cancer, and genetic disorders (Milne, Dai, & Roberts, 2015).
Engineering Microbial Cell Factories : The engineering of the mevalonate pathway in E. coli for terpenoid production, including compounds like isoprenoids, has shown potential. This approach aims to create an alternative for extracting low concentrations of terpenoids from plant tissue (Martin et al., 2003).
Toxicology of Isoproturon in Wheat : This study explored the toxic effects of isoproturon, a herbicide, on wheat, indicating its environmental risks to crop safety. It also examined how salicylic acid mediates biological processes in wheat under isoproturon stress (Liang, Lu, & Yang, 2012).
IsoProt Workflow in Proteomics : IsoProt, a bioinformatic workflow, has been developed for analyzing data from isobarically labeled, quantitative proteomics experiments. It uses open source tools and offers a reproducible way to analyze proteomics data, which could include isoprenoids-related studies (Griss, Vinterhalter, & Schwämmle, 2018).
Ketal-linked Prodrugs and Biomaterials : Research on organocatalytic transisopropenylation of alcohols has enabled the synthesis of isopropenyl ethers from various drugs and biomaterials. This method offers a versatile approach for creating ketal-linked prodrugs and functionalized biomaterials (Yu et al., 2021).
Propriétés
Numéro CAS |
6386-71-6 |
|---|---|
Formule moléculaire |
C3H5Li |
Poids moléculaire |
48 g/mol |
Nom IUPAC |
lithium;prop-1-ene |
InChI |
InChI=1S/C3H5.Li/c1-3-2;/h1H2,2H3;/q-1;+1 |
Clé InChI |
FDSYVYRHBINZOG-UHFFFAOYSA-N |
SMILES |
[Li+].C[C-]=C |
SMILES canonique |
[Li+].C[C-]=C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



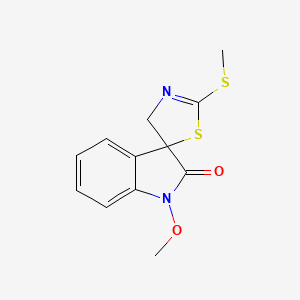
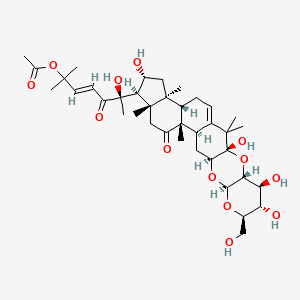
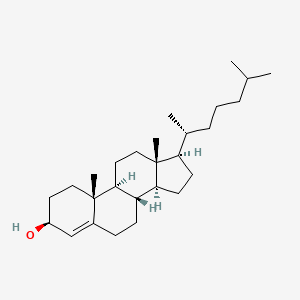
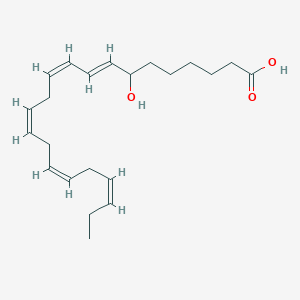
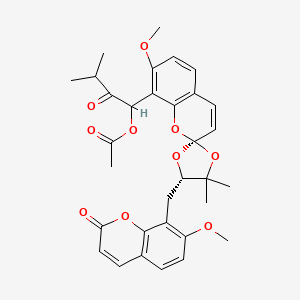
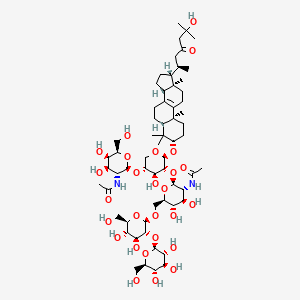
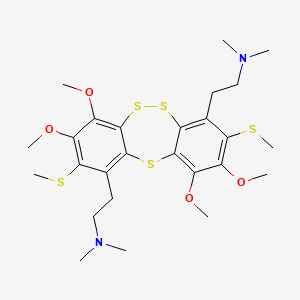
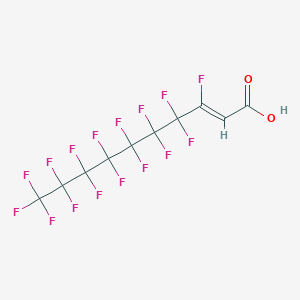
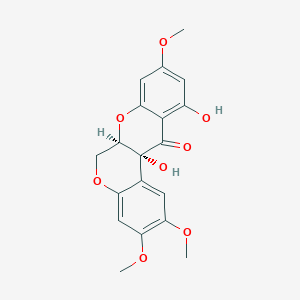
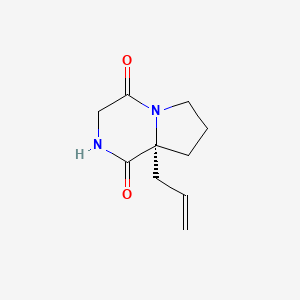
![1H-Pyrrolizin-1-one, 2,3-dihydro-2-[[(4-methylphenyl)amino]methyl]-](/img/structure/B1250511.png)
